molecular formula C11H18ClN5O B5615603 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B5615603
M. Wt: 271.75 g/mol
InChI Key: MPKICYXTKHBJTK-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the morpholine ring and the triazine core in its structure imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O/c1-3-16(4-2)10-13-9(12)14-11(15-10)17-5-7-18-8-6-17/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKICYXTKHBJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and diethylamine. The process can be summarized as follows:

Chemical Reactions Analysis

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-chloro-N,N-diethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can be compared with other triazine derivatives:

    Similar Compounds:

    Uniqueness: The presence of the diethylamine group in this compound distinguishes it from other triazine derivatives, potentially imparting unique biological and chemical properties.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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